molecular formula C21H16BrClN2O3S B5034381 3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide

3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B5034381
M. Wt: 491.8 g/mol
InChI Key: IPQAWECTNUXDRS-UHFFFAOYSA-N
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Description

3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide is a complex organic compound with a molecular formula of C20H15BrClNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Formation of the Carbamothioyl Group: This involves the reaction of an amine with carbon disulfide and subsequent reaction with an appropriate halide.

    Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl 4-bromo-3-methoxybenzamide: Similar structure but lacks the chlorophenoxy group.

    4-Bromo-3-methoxy-N-phenylbenzamide: Another structurally related compound with similar functional groups.

Uniqueness

3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide is unique due to the presence of both bromine and chlorine atoms, as well as the carbamothioyl group

Properties

IUPAC Name

3-bromo-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3S/c1-27-19-11-2-13(12-18(19)22)20(26)25-21(29)24-15-5-9-17(10-6-15)28-16-7-3-14(23)4-8-16/h2-12H,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQAWECTNUXDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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